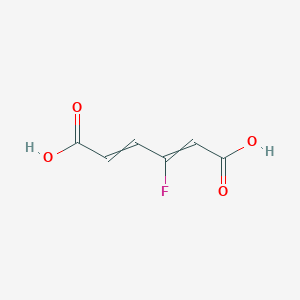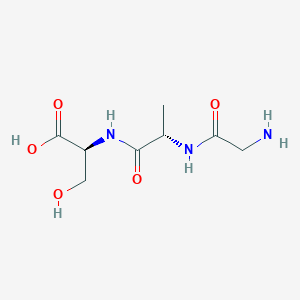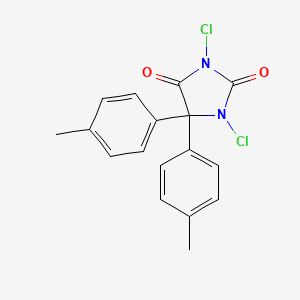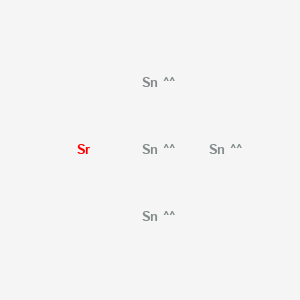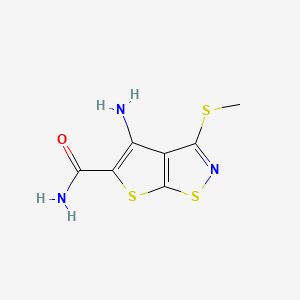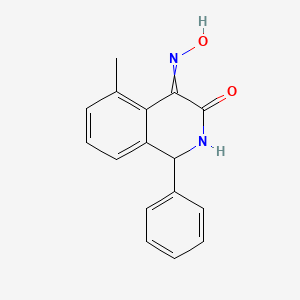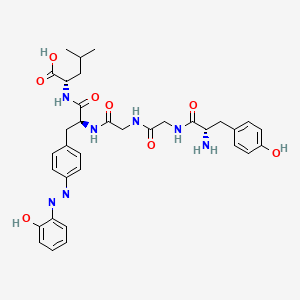
2-(p-Methoxyphenyl)-2-methylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Methoxyphenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring substituted with a p-methoxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-methylthiazolidine typically involves the reaction of p-methoxybenzaldehyde with cysteine or a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
-
Reaction with Cysteine
- p-Methoxybenzaldehyde, cysteine, acidic catalyst (e.g., hydrochloric acid).
Conditions: The reaction mixture is heated under reflux for several hours.
p-Methoxybenzaldehyde and cysteine are dissolved in a suitable solvent (e.g., ethanol), and the acidic catalyst is added. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization. -
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Methoxyphenyl)-2-methylthiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures.
Products: Reduction can lead to the formation of the corresponding thiazolidine alcohols.
-
Substitution
Reagents: Various nucleophiles such as halides or amines.
Conditions: The reaction is typically carried out in the presence of a base or catalyst.
Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(p-Methoxyphenyl)-2-methylthiazolidine has several scientific research applications:
-
Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
-
Organic Synthesis
- It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
-
Biological Studies
- It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.
-
Industrial Applications
- It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(p-Methoxyphenyl)-2-methylthiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-(p-Methoxyphenyl)-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
-
2-Phenyl-2-methylthiazolidine
- Similar structure but lacks the methoxy group, which can affect its chemical reactivity and biological activity.
-
2-(p-Methoxyphenyl)-2-ethylthiazolidine
- Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
-
2-(p-Methoxyphenyl)-2-methylthiazoline
- Similar structure but with a thiazoline ring, which can alter its chemical stability and reactivity.
The presence of the p-methoxyphenyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
74019-44-6 |
|---|---|
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
HSKTUJBCVTVBBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCCS1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



